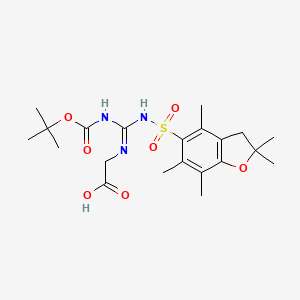

![molecular formula C15H14N6O2 B2409875 3-(3-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,2-oxazol-5-yl)pyridine CAS No. 2198770-55-5](/img/structure/B2409875.png)

3-(3-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,2-oxazol-5-yl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

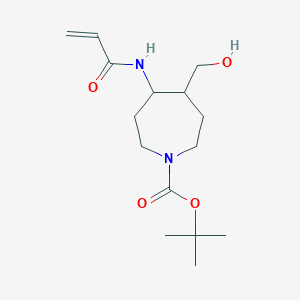

The compound “3-(3-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,2-oxazol-5-yl)pyridine” is a complex organic molecule that contains several functional groups including a triazole ring, an azetidine ring, a carbonyl group, an oxazole ring, and a pyridine ring .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it’s likely that it involves several steps including the formation of the triazole ring via click chemistry and the formation of the azetidine ring via a cyclization reaction . The carbonyl group could be introduced via a carbonylation reaction, and the oxazole and pyridine rings could be formed via cyclization and aromatic substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazole, azetidine, oxazole, and pyridine rings would all contribute to the rigidity of the molecule, while the carbonyl group would introduce a polar character .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The triazole ring could participate in nucleophilic substitution reactions, the azetidine ring could undergo ring-opening reactions, the carbonyl group could undergo addition reactions, and the oxazole and pyridine rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings would likely make it a solid at room temperature, and the presence of the carbonyl group would make it polar .Aplicaciones Científicas De Investigación

- The triazole moieties in TBTA coordinate with copper ions, stabilizing both Cu(I) and Cu(II) species. Importantly, TBTA allows these reactions to occur under mild conditions, without the need for an inert atmosphere or anhydrous solvents .

- TBTA’s compatibility with biological systems makes it an excellent tool for studying protein-protein interactions, enzyme kinetics, and cellular processes .

- Some derivatives of TBTA exhibit promising cytotoxic activity against cancer cell lines. For instance, one derivative demonstrated nanomolar IC50 values against various cancer cells .

- Researchers continue to explore TBTA-based compounds as potential anticancer agents. Their unique triazole scaffold and copper-binding properties make them intriguing candidates for drug development .

- This property is particularly valuable in metal-catalyzed reactions, where maintaining the active oxidation state of the metal is crucial .

- These efforts aim to develop novel compounds for targeted cancer therapy by inhibiting specific kinases involved in cancer progression .

Click Chemistry Ligand

Protein Labeling and Enzyme Studies

Cancer Research

Metal Stabilization

Bioisosteric Replacement and Scaffold Hopping

Chemical Biology Tool

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of the compound “3-(3-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,2-oxazol-5-yl)pyridine” is SIRT3 , a member of the sirtuin family of proteins . Sirtuins are known to regulate cellular processes such as aging, transcription, apoptosis, inflammation and stress resistance, as well as energy efficiency and alertness during low-calorie situations .

Mode of Action

The compound interacts with its target, SIRT3, by acting as a selective inhibitor . It binds to the active site of the enzyme, thereby inhibiting its activity . The IC50 values for SIRT1, SIRT2, and SIRT3 are 88 nM, 92 nM, and 16 nM respectively, indicating a higher selectivity for SIRT3 .

Biochemical Pathways

The inhibition of SIRT3 by the compound can affect various biochemical pathways. SIRT3 is primarily located in the mitochondria and plays a crucial role in regulating the mitochondrial function and metabolism

Result of Action

The result of the compound’s action is the inhibition of SIRT3 activity, which can lead to alterations in mitochondrial function and metabolism . .

Propiedades

IUPAC Name |

(5-pyridin-3-yl-1,2-oxazol-3-yl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O2/c22-15(20-8-11(9-20)10-21-5-4-17-19-21)13-6-14(23-18-13)12-2-1-3-16-7-12/h1-7,11H,8-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJJMGPIIDDCRFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NOC(=C2)C3=CN=CC=C3)CN4C=CN=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,2-oxazol-5-yl)pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[2-[(2,5-dimethylpyrazol-3-yl)methyl]cyclopentyl]acetamide](/img/structure/B2409795.png)

![1'-(2-Methyl-3-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2409797.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2409800.png)

![N-(4-bromophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]acetamide](/img/structure/B2409802.png)

![3-(4-Chlorophenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2-oxazole](/img/structure/B2409804.png)

![3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[2-(trifluoromethyl)benzyl]propanamide](/img/no-structure.png)